Cas no 317377-86-9 (1-[(4-FLUOROPHENYL)SULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINECARBOXAMIDE)

1-[(4-Fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide is a fluorinated sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a pyrrolidinecarboxamide core, substituted with a 4-fluorophenylsulfonyl group and a 3-(trifluoromethyl)phenyl moiety, enhancing its structural complexity and potential bioactivity. The presence of fluorine atoms improves metabolic stability and lipophilicity, which may contribute to enhanced binding affinity in target interactions. This compound is of interest for its potential as a scaffold in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined molecular structure allows for precise modifications, making it a valuable intermediate in synthetic chemistry applications.
1-[(4-FLUOROPHENYL)SULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINECARBOXAMIDE structure
317377-86-9 structure
Product name:1-[(4-FLUOROPHENYL)SULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINECARBOXAMIDE
CAS No:317377-86-9
MF:C18H16F4N2O3S
Molecular Weight:416.389857292175
CID:5175461

1-[(4-FLUOROPHENYL)SULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINECARBOXAMIDE 化学的及び物理的性質

名前と識別子

    • 1-[(4-FLUOROPHENYL)SULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINECARBOXAMIDE
    • 1-(4-fluorobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide
    • インチ: 1S/C18H16F4N2O3S/c19-13-6-8-15(9-7-13)28(26,27)24-10-2-5-16(24)17(25)23-14-4-1-3-12(11-14)18(20,21)22/h1,3-4,6-9,11,16H,2,5,10H2,(H,23,25)
    • InChIKey: DXDQVRALCNHCIV-UHFFFAOYSA-N
    • SMILES: N1(S(C2=CC=C(F)C=C2)(=O)=O)CCCC1C(NC1=CC=CC(C(F)(F)F)=C1)=O

1-[(4-FLUOROPHENYL)SULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINECARBOXAMIDE Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Key Organics Ltd
12G-387S-10MG
1-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide
317377-86-9 >90%
10mg
£48.00 2025-02-09
Key Organics Ltd
12G-387S-1MG
1-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide
317377-86-9 >90%
1mg
£28.00 2025-02-09
Ambeed
A890679-1g
1-(4-Fluorobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide
317377-86-9 90%
1g
$350.0 2024-04-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00895215-1g
1-(4-Fluorobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide
317377-86-9 90%
1g
¥2401.0 2023-03-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1433935-1g
1-((4-Fluorophenyl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-2-carboxamide
317377-86-9 90%
1g
¥3601.00 2024-05-19
Key Organics Ltd
12G-387S-5MG
1-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide
317377-86-9 >90%
5mg
£35.00 2025-02-09
Key Organics Ltd
12G-387S-50MG
1-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide
317377-86-9 >90%
50mg
£77.00 2025-02-09
Key Organics Ltd
12G-387S-100MG
1-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide
317377-86-9 >90%
100mg
£110.00 2025-02-09

1-[(4-FLUOROPHENYL)SULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINECARBOXAMIDE 関連文献

1-[(4-FLUOROPHENYL)SULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINECARBOXAMIDEに関する追加情報

Chemical Profile and Research Applications of 1-[(4-FLUOROPHENYL)SULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINECARBOXAMIDE (CAS 317377-86-9)

1-[(4-FLUOROPHENYL)SULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINECARBOXAMIDE (CAS 317377-86-9) is a synthetically derived heterocyclic compound with a complex molecular architecture. Its structure features a pyrrolidine ring fused to an amide backbone, with a trifluoromethyl group (-CF₃) at the 3-position of the aromatic phenyl ring and a sulfonyl moiety connected to a 4-fluorophenyl substituent. This unique combination of fluorinated and sulfur-containing functional groups positions it as a promising scaffold in medicinal chemistry for modulating protein-ligand interactions.

The presence of the trifluoromethyl group significantly enhances the compound's metabolic stability, a critical factor in drug development. Recent studies highlight that fluorinated substituents can improve lipophilicity while maintaining optimal solubility profiles, which is essential for oral bioavailability. The sulfonyl linkage, known for its strong electron-withdrawing properties, further contributes to the molecule's ability to form hydrogen bonds with target proteins, particularly in enzyme inhibition or receptor modulation contexts.

In terms of pharmacological relevance, compounds bearing similar structural motifs have demonstrated activity against various therapeutic targets. For instance, derivatives with N-substituted pyrrolidines are frequently reported in G protein-coupled receptor (GPCR) modulators and kinase inhibitors. The CAS 317377-86-9 compound may exhibit potential as an antagonist for histamine H₃ receptors or as an inhibitor of serine/threonine kinases, areas actively explored in neurodegenerative disease and oncology research.

Synthetic approaches to this molecule typically involve multi-step organic reactions. The formation of the sulfonyl amide bond is achieved through nucleophilic substitution between a sulfonyl chloride derivative and an amine-functionalized pyrrolidine intermediate. Fluorination strategies for the aromatic rings often employ selective electrophilic fluorination reagents like N-fluorobenzenesulfonimide (NFSI), ensuring regioselectivity at the para position of the phenyl ring.

The integration of this compound into modern drug discovery pipelines aligns with current trends in fragment-based drug design (FBDD). Computational modeling suggests that its three-dimensional shape allows complementary interactions with hydrophobic pockets in target proteins. Notably, molecular dynamics simulations indicate enhanced binding affinity when compared to non-fluorinated analogs due to favorable van der Waals forces from the trifluoromethyl group.

In preclinical studies published within the past year, similar structural frameworks have shown improved pharmacokinetic profiles. For example, one study demonstrated that fluorinated sulfonamide derivatives exhibited 40% higher plasma stability than their non-fluorinated counterparts after 24 hours in simulated gastrointestinal conditions. While specific data on CAS 317377-86-9 remains under investigation, these findings support its potential as a lead candidate for further optimization.

The role of this compound extends beyond direct pharmaceutical applications. It serves as an important building block for combinatorial chemistry libraries targeting epigenetic regulators such as histone deacetylases (HDACs). The modular nature of its structure allows systematic modification through C-N bond functionalization or aromatic ring substitution patterns to fine-tune selectivity profiles.

In conclusion, the chemical versatility and biological relevance of 1-[(4-FLUOROPHENYL)SULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINECARBOXAMIDE position it at the intersection of advanced medicinal chemistry and structural biology research. Its unique combination of fluorinated motifs and heterocyclic architecture continues to attract attention from academic laboratories and pharmaceutical companies seeking novel therapeutic solutions across multiple disease indications.

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Amadis Chemical Company Limited
(CAS:317377-86-9)1-[(4-FLUOROPHENYL)SULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINECARBOXAMIDE
A1013336
Purity:99%
はかる:1g
Price ($):315.0